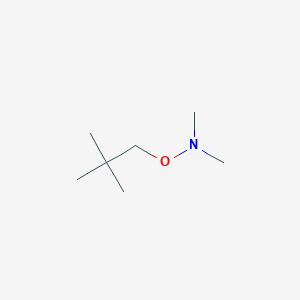
Ferric phosphorus(-3) anion
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds involving ferric ions and phosphorus is a topic of research. For instance, a study describes a practical approach for the transformation of white phosphorus (P4) into useful organophosphorus compounds via a key bridging anion [P(CN)2]− . Another study discusses the synthesis of a “Fe-P-Fe” polynuclear PO43- complex in the polyphosphate ferric sulfate flocculant .
Chemical Reactions Analysis
The reactions of phosphate with natural samples of allophane, ferrihydrite, hematite, and goethite have been studied . Phosphorus species in water and their corresponding removal strategies have also been reviewed .
Applications De Recherche Scientifique
Catalytic Applications in Heterogeneous Catalysis
The “Ferric phosphorus(-3) anion” can be utilized in heterogeneous catalysis, where it may serve as a catalyst or a catalyst support modifier. Anion doping into metal oxides, which could include the ferric phosphorus(-3) anion, has been shown to affect the lattice structure, electronic structure, and surface properties of the catalysts. This can lead to improved performance in various chemical processes such as oxidative dehydrogenation of ethane and oxidative coupling of methane .
Photocatalysis
In the field of photocatalysis, the anion-doped metal oxides can play a significant role in enhancing the photocatalytic reduction of dyes. The doping of anions like the ferric phosphorus(-3) anion can modify the electronic and physical properties of the photocatalysts, thereby improving their efficiency and stability under light irradiation .
Membrane Catalysis
The ferric phosphorus(-3) anion could be investigated for its potential use in membrane catalysis. Anion doping is known to influence the oxygen-ion diffusion properties of oxide membranes, which is crucial for the catalytic performance of these membranes in various separation processes .
Anion Exchange Membrane Fuel Cells (AEMFCs)
Anion exchange membrane fuel cells are a promising area of research where the ferric phosphorus(-3) anion could be used to develop cost-effective materials for membranes and electrodes. The alkaline environment of AEMFCs allows for a wider range of materials, including anion-doped metal oxides, which can enhance the electrocatalytic performance of the fuel cells .
Environmental Remediation
In environmental remediation, particularly in water treatment, the ferric phosphorus(-3) anion can be used to enhance the removal of contaminants. For example, ferric salts are added to aeration tanks for phosphorus removal, and the ferric phosphorus(-3) anion could potentially improve the efficiency of such processes .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of ferric phosphorus(-3) anion are hemoglobin, myoglobin, and specific enzyme systems . These targets are essential for the transport of oxygen in the body . In the context of soil management, phosphorus is often the most limiting plant nutrient, and the primary forms of phosphorus taken up by plants are the orthophosphates, H2PO4- and HPO42- .
Mode of Action
Ferric phosphorus(-3) anion supplies a source to elemental iron necessary to the function of hemoglobin, myoglobin, and specific enzyme systems . This allows for the transport of oxygen via hemoglobin .
Biochemical Pathways
The biochemical pathways affected by ferric phosphorus(-3) anion are those involved in the transport of oxygen via hemoglobin and myoglobin . In the context of soil management, phosphorus is involved in many plant processes, including energy transfer reactions, development of reproductive structures, crop maturity, root growth, and protein synthesis .
Pharmacokinetics
Related compounds such as ferric gluconate have a half-life elimination of bound iron of about 1 hour .
Result of Action
The result of the action of ferric phosphorus(-3) anion is the enhancement of the function of hemoglobin, myoglobin, and specific enzyme systems, thereby improving the transport of oxygen in the body . In the context of soil management, the availability of phosphorus can enhance various plant processes, including energy transfer reactions, development of reproductive structures, crop maturity, root growth, and protein synthesis .
Action Environment
The action of ferric phosphorus(-3) anion can be influenced by environmental factors. For instance, in the context of soil management, the presence of mycorrhizal fungi, which develop a symbiotic relationship with plant roots and extend threadlike hyphae into the soil, can enhance the uptake of phosphorus, especially in acidic soils that are low in phosphorus . Furthermore, the use of ferric oxyhydroxide loaded anion exchanger (FOAE) hybrid adsorbent, which consists of nanosized ferric oxyhydroxide (FO) on anion exchanger resin, has been shown to enhance the removal of phosphate from wastewater .
Propriétés
IUPAC Name |
iron(3+);phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.P/q+3;-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRQHASIGICJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Iron phosphide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ferric phosphorus(-3) anion | |
CAS RN |
12023-53-9, 12751-22-3 | |
| Record name | Iron phosphide (Fe3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012023539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012751223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron phosphide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triiron phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)









![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)